Technical Whitepaper: 6-Nitroquinolin-2(1H)-one
Technical Whitepaper: 6-Nitroquinolin-2(1H)-one
This technical guide provides an in-depth analysis of 6-Nitroquinolin-2(1H)-one (CAS 64495-55-2) , a critical heterocyclic scaffold in medicinal chemistry. It is designed for researchers requiring actionable synthesis protocols, mechanistic insights, and structural characterization data.
Synthesis, Reactivity, and Application as a Pharmacophore Scaffold
Executive Summary
6-Nitroquinolin-2(1H)-one (also known as 6-nitrocarbostyril) is a functionalized quinolone derivative serving as a high-value intermediate in the synthesis of phosphodiesterase (PDE) inhibitors, cardiotonic agents, and antitumor drugs. Its structural rigidity, combined with the presence of a reducible nitro group and a tautomeric lactam motif, makes it a versatile "privileged structure" for fragment-based drug design.
This guide details the regioselective synthesis of the compound, its spectroscopic signature , and its downstream functionalization into bioactive amines.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Specification |
| CAS Number | 64495-55-2 |
| IUPAC Name | 6-Nitroquinolin-2(1H)-one |
| Synonyms | 6-Nitrocarbostyril; 2-Hydroxy-6-nitroquinoline |
| Molecular Formula | |
| Molecular Weight | 190.16 g/mol |
| Appearance | Yellow to brownish-yellow crystalline powder |
| Melting Point | 280–284 °C (Decomposes) |
| Solubility | Soluble in DMSO, DMF; Sparingly soluble in MeOH; Insoluble in |
| pKa (Predicted) | ~10.35 (Amide NH acidity) |
Synthesis: Regioselective Nitration Protocol
The most robust route to CAS 64495-55-2 is the electrophilic aromatic substitution (nitration) of the parent carbostyril (quinolin-2(1H)-one). The presence of the amide nitrogen lone pair activates the homocyclic ring, while the carbonyl group deactivates the heterocyclic ring, directing the electrophile (
Reaction Mechanism & Workflow[1]
Validated Experimental Protocol
Note: This reaction is highly exothermic. Strict temperature control is required to prevent dinitration or oxidative ring opening.
Reagents:
-
Quinolin-2(1H)-one (1.0 eq)
-
Sulfuric Acid (
), conc. (10 vol) -
Nitric Acid (
), fuming or 70% (1.2 eq)
Step-by-Step Procedure:
-
Setup: Equip a 3-neck round-bottom flask with a thermometer, addition funnel, and magnetic stir bar. Place in an ice-salt bath to maintain internal temperature at 0–5 °C.
-
Dissolution: Charge the flask with concentrated
. Slowly add Quinolin-2(1H)-one in portions, ensuring the temperature does not exceed 10 °C. Stir until fully dissolved (solution may darken). -
Nitration: Add
dropwise over 30–45 minutes. Critical: Maintain temperature < 10 °C. The C6 position is kinetically favored at low temperatures. -
Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2–3 hours. Monitor by TLC (Mobile Phase: 5% MeOH in DCM).
-
Quench: Pour the reaction mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring. The product will precipitate as a yellow solid.
-
Purification: Filter the solid. Wash copiously with water until the filtrate is neutral (pH ~7). Recrystallize from glacial acetic acid or DMF/Ethanol to yield bright yellow needles.
Reactivity & Functionalization[1][9]
The utility of 6-nitroquinolin-2(1H)-one lies in its ability to undergo specific transformations. The two primary vectors for modification are the nitro group reduction and lactam-lactim tautomerism .
Reduction to 6-Aminoquinolin-2(1H)-one
The 6-amino derivative is the primary gateway to amide-linked inhibitors (e.g., Cilostazol analogs).
-
Method A (Catalytic Hydrogenation):
(1 atm), 10% Pd/C, MeOH/DMF. High yield, clean workup. -
Method B (Chemical Reduction):
powder / (aq) or / . Preferred if halogen substituents are present elsewhere on the ring to avoid dehalogenation.
Tautomerism & Alkylation
The compound exists in equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms.
-
Thermodynamics: In solid state and polar solvents (DMSO), the Lactam form dominates.
-
Alkylation:
-
N-Alkylation (Major): Treatment with
and alkyl halides ( ) typically yields the N-substituted product. -
O-Alkylation (Minor): Use of
or specific hard electrophiles can favor the O-ether.
-
[9]
Spectroscopic Characterization
Researchers should verify the identity of the synthesized material using the following characteristic signals.
Proton NMR ( NMR)
Solvent: DMSO-
| Proton Position | Chemical Shift ( | Multiplicity | Assignment Logic |
| NH (1) | 12.10 - 12.30 | Broad Singlet | Lactam proton (exchangeable with |
| H-5 | 8.65 - 8.75 | Doublet (or d-d) | Highly deshielded; ortho to |
| H-7 | 8.30 - 8.40 | Doublet of Doublets | Ortho to |
| H-4 | 8.05 - 8.15 | Doublet ( | Alkene proton of the pyridone ring. |
| H-8 | 7.40 - 7.50 | Doublet | Ortho to NH; shielded relative to H-5/H-7. |
| H-3 | 6.60 - 6.70 | Doublet ( | Alpha to carbonyl; characteristic upfield alkene signal. |
Mass Spectrometry (ESI-MS)
-
Ionization: Negative Mode (
) is often more sensitive for the acidic amide proton. -
m/z:
. -
Positive Mode:
.
Therapeutic Applications
PDE3 Inhibitors
The 6-nitroquinolin-2-one scaffold is a direct precursor to Cilostazol derivatives. The 2-oxo-quinoline core mimics the cAMP substrate, allowing the molecule to dock into the phosphodiesterase active site. The 6-position is the "exit vector" where bulky lipophilic groups (like the tetrazole-butyl chain in Cilostazol) are attached to improve potency and selectivity.
Hypoxia-Activated Prodrugs
Nitro-aromatics are classic hypoxia sensors. In solid tumors with low oxygen tension, nitroreductases reduce the 6-nitro group to the hydroxylamine or amine. This transformation can be exploited to:
-
Activate fluorescence: The 6-amino derivative has a distinct fluorescence profile compared to the non-fluorescent nitro parent, serving as a hypoxia probe.
-
Release payloads: If coupled to a drug via a nitro-benzyl style linker.
References
-
Synthesis & Nitration: Journal of Medicinal Chemistry. "Synthesis and evaluation of quinolin-2(1H)-one derivatives as phosphodiesterase inhibitors." (Generalized reference for quinolinone nitration).
-
Physical Properties: ChemicalBook. "6-Nitroquinolin-2(1H)-one CAS 64495-55-2 Datasheet."
-
Tautomerism: Journal of Heterocyclic Chemistry. "Lactam-lactim tautomerism in substituted quinolinones."
-
Reduction Protocols: Organic Chemistry Portal. "Reduction of Nitro Compounds to Amines."
-
Biological Application: European Journal of Medicinal Chemistry. "Novel 8-nitroquinolin-2(1H)-ones as NTR-bioactivated molecules." (Comparative study of 6-nitro vs 8-nitro isomers).
